molecular formula C16H22N4O4 B14928275 N-(1-adamantylmethyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

N-(1-adamantylmethyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B14928275
M. Wt: 334.37 g/mol
InChI Key: NWJPEVCTMSFNEV-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound that features an adamantyl group, a pyrazole ring, and various functional groups such as methoxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of an adamantane derivative followed by the introduction of the pyrazole ring through cyclization reactions. The methoxy and nitro groups are then introduced via electrophilic substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

N-(1-adamantylmethyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantyl group provides structural stability, while the pyrazole ring and functional groups interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)

Uniqueness

N-(1-adamantylmethyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the methoxy and nitro groups, along with the adamantyl and pyrazole moieties, provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

N-(1-adamantylmethyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H22N4O4/c1-24-15-13(20(22)23)12(18-19-15)14(21)17-8-16-5-9-2-10(6-16)4-11(3-9)7-16/h9-11H,2-8H2,1H3,(H,17,21)(H,18,19)

InChI Key

NWJPEVCTMSFNEV-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)NCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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